1-Methyl-2-[(methylsulfanyl)methoxy]benzene
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Overview
Description
It is a derivative of benzene, where a methoxy group and a methylthio group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(methylsulfanyl)methoxy]benzene typically involves the introduction of the methoxy and methylthio groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, starting with 1-methoxy-2-nitrobenzene, the nitro group can be reduced to an amine, followed by methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides may be employed.
Substitution: Common electrophiles such as halogens, nitro groups, or alkyl groups can be introduced using appropriate catalysts and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Methyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with various molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and electron donation/withdrawal, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-methylbenzene: Similar structure but lacks the methylthio group.
2-Methoxythiophenol: Contains a thiol group instead of a methylthio group.
Uniqueness
1-Methyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds .
Properties
CAS No. |
72064-66-5 |
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Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-methyl-2-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C9H12OS/c1-8-5-3-4-6-9(8)10-7-11-2/h3-6H,7H2,1-2H3 |
InChI Key |
SCFQXLALQFBVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCSC |
Origin of Product |
United States |
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